2-Hydrazinyl-4-nitrobenzoic acid
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Overview
Description
2-Hydrazinyl-4-nitrobenzoic acid is an organic compound with the molecular formula C7H7N3O4. It is a derivative of benzoic acid, characterized by the presence of both hydrazinyl and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the hydrazinyl group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 4-nitrobenzoic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinyl group can be oxidized to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydrazinyl-4-aminobenzoic acid, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2-Hydrazinyl-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylbenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitrobenzoic acid:
2-Aminobenzoic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties.
Uniqueness
2-Hydrazinyl-4-nitrobenzoic acid is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-hydrazinyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H7N3O4/c8-9-6-3-4(10(13)14)1-2-5(6)7(11)12/h1-3,9H,8H2,(H,11,12) |
InChI Key |
ZJPDZFZRKGDEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)C(=O)O |
Origin of Product |
United States |
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